molecular formula C11H12N2O B15231758 (7-Methoxyisoquinolin-3-yl)methanamine

(7-Methoxyisoquinolin-3-yl)methanamine

Cat. No.: B15231758
M. Wt: 188.23 g/mol
InChI Key: DRYGAFRPGDVANO-UHFFFAOYSA-N
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Description

(7-Methoxyisoquinolin-3-yl)methanamine is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a methoxy group at the 7th position and a methanamine group at the 3rd position makes this compound unique and potentially useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methoxyisoquinolin-3-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 7-methoxyisoquinoline.

    Nitration: The 7-methoxyisoquinoline undergoes nitration to introduce a nitro group at the 3rd position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Formylation: The amine group is then formylated to introduce a formyl group.

    Reduction: The formyl group is reduced to a methanamine group using reducing agents like sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(7-Methoxyisoquinolin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be further reduced to form different amine derivatives.

    Substitution: The methoxy and methanamine groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.

    Substitution: Substitution reactions can be carried out using reagents like halogens, acids, or bases under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield different amine derivatives.

Scientific Research Applications

(7-Methoxyisoquinolin-3-yl)methanamine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7-Methoxyisoquinolin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The methoxy and methanamine groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (7-Methoxyisoquinolin-1-yl)methanamine
  • (7-Methoxyisoquinolin-4-yl)methanamine
  • (7-Methoxyisoquinolin-5-yl)methanamine

Uniqueness

(7-Methoxyisoquinolin-3-yl)methanamine is unique due to the specific positioning of the methoxy and methanamine groups, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially useful in various applications.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

(7-methoxyisoquinolin-3-yl)methanamine

InChI

InChI=1S/C11H12N2O/c1-14-11-3-2-8-4-10(6-12)13-7-9(8)5-11/h2-5,7H,6,12H2,1H3

InChI Key

DRYGAFRPGDVANO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CN=C(C=C2C=C1)CN

Origin of Product

United States

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